1-Ethyl-3-hydroxyurea
Overview
Description
“1-Ethyl-3-hydroxyurea” is a chemical compound with the molecular formula C3H8N2O2 . Its molecular weight is 104.11 . It is related to hydroxyurea, a well-known genotoxic agent .
Synthesis Analysis
A method for synthesizing hydroxyurea and its polymers has been developed. The method involves transforming locally available cheap raw materials (biuret) into ethyl allophone, then to ethyl carbamate, and finally to hydroxyurea by its reaction with hydroxylamine hydrochloride .
Scientific Research Applications
Analytical Detection and Quantification
1-Ethyl-3-hydroxyurea, commonly known as hydroxyurea, is used in various analytical methods. A notable application is in the determination of hydroxyurea in biological samples like serum, plasma, or urine using gas chromatography-mass spectrometry (GC-MS). This technique involves extraction, derivatization, and quantitation against calibrators, demonstrating its utility in clinical and pharmacological studies (Scott, Neville, & Garg, 2010).
Sickle Cell Disease Management
Hydroxyurea's efficacy in sickle cell disease (SCD) treatment is well-established. It's been shown to decrease plasma endothelin-1 levels, a factor contributing to SCD complications. The drug's role in reducing circulating endothelin-1, a vasoconstrictive stimulus, adds to its beneficial effects in SCD management (Lapouméroulie et al., 2005).
Qualitative Analysis for Drug Identification
The qualitative analysis of hydroxyurea is crucial for verifying its purity and identity, especially in pharmaceutical preparations. Techniques like IR and UV spectroscopy, alongside TLC, are employed for this purpose. This analytical rigor ensures the drug's consistency and efficacy in clinical use (Santos et al., 2020).
Impact on Gene Expression
Research indicates that hydroxyurea influences gene expression. For instance, its effects on PRV-1 expression in essential thrombocythemia and polycythemia vera have been studied, revealing its impact on gene regulation as part of its therapeutic action (Johansson et al., 2004).
Molecular Docking and Quantum Chemical Analyses
Hydroxyurea and its derivatives are studied through molecular docking and quantum chemical analyses. These investigations help understand the molecular structure and its potential biological activity, crucial for developing new therapeutic applications (Charanya et al., 2018).
Cell Killing Mechanisms in Chemotherapy
Hydroxyurea's role as an inhibitor of ribonucleotide reductase, along with its cell-killing mechanisms, is a key area of study in chemotherapy. Its ability to induce DNA damage, oxidative stress, and cell death, especially in cancer treatment, is an ongoing area of research (Singh & Xu, 2016).
Future Directions
Future research directions to optimize hydroxyurea therapy, a related compound, include personalized dosing based on pharmacokinetic modeling, prediction of fetal hemoglobin responses based on pharmacogenomics, and the risks and benefits of hydroxyurea for non-SCA genotypes and during pregnancy/lactation . Similar future directions could be applicable for “1-Ethyl-3-hydroxyurea”.
properties
IUPAC Name |
1-ethyl-3-hydroxyurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-2-4-3(6)5-7/h7H,2H2,1H3,(H2,4,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNKYXWTZJASD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205716 | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-hydroxyurea | |
CAS RN |
5710-11-2 | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005710112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, 1-ethyl-3-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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